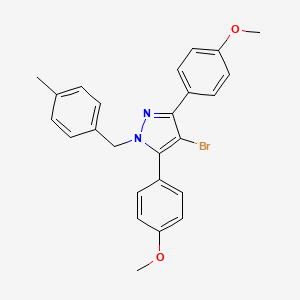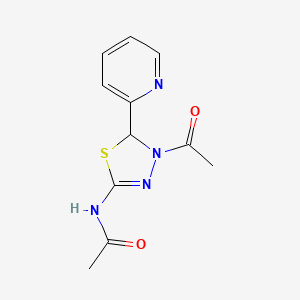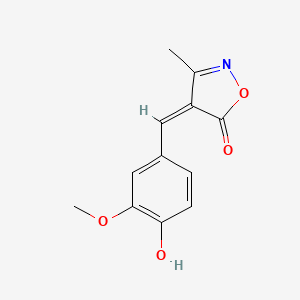
4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a bromine atom, methoxyphenyl groups, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Methoxylation: The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves the coupling of the pyrazole derivative with the appropriate benzyl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
- 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine
- 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine
Uniqueness
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the bromine atom, methoxy groups, and the pyrazole ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C25H23BrN2O2 |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
4-bromo-3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23BrN2O2/c1-17-4-6-18(7-5-17)16-28-25(20-10-14-22(30-3)15-11-20)23(26)24(27-28)19-8-12-21(29-2)13-9-19/h4-15H,16H2,1-3H3 |
Clé InChI |
WLYNPSKXMQEVFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Br)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B10891331.png)
methanone](/img/structure/B10891332.png)
![2-[(5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10891333.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B10891339.png)

![5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10891343.png)
![3-(2-chlorophenyl)-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B10891346.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891349.png)
![N'-[(E)-(3,5-dichloro-4-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10891358.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]-N-(2-methoxybenzyl)methanamine](/img/structure/B10891361.png)
![(3,5-Dimethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B10891390.png)


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10891413.png)
